![molecular formula C44H28N6Na2O12S2 B14478925 2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 71873-45-5](/img/structure/B14478925.png)
2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound known for its industrial applications, particularly as a colorant dye. It is also referred to as Acid Blue 127 . This compound is notable for its stability and vibrant color properties, making it useful in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to produce anthracenesulfonic acid.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated through filtration and purification processes, such as recrystallization .
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert certain functional groups into their reduced forms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for facilitating reactions. Conditions such as temperature and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
科学研究应用
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized as a colorant in the production of dyes, inks, and other colorant products
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their structure and function. The pathways involved include binding to proteins and nucleic acids, altering their activity and stability. This interaction is crucial for its applications in staining and as a reagent in various biochemical assays .
相似化合物的比较
Similar Compounds
Alizarin Red S: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Anthraquinone-2-sulfonic acid sodium salt monohydrate: 9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt monohydrate.
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt stands out due to its unique structural features, which confer specific properties such as enhanced stability and distinct color characteristics. These properties make it particularly valuable in industrial applications where consistent performance is required .
属性
CAS 编号 |
71873-45-5 |
|---|---|
分子式 |
C44H28N6Na2O12S2 |
分子量 |
942.8 g/mol |
IUPAC 名称 |
disodium;1-amino-4-[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]anilino]-4-oxobut-2-enoyl]amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C44H30N6O12S2.2Na/c45-39-31(63(57,58)59)19-29(35-37(39)43(55)27-7-3-1-5-25(27)41(35)53)47-21-9-13-23(14-10-21)49-33(51)17-18-34(52)50-24-15-11-22(12-16-24)48-30-20-32(64(60,61)62)40(46)38-36(30)42(54)26-6-2-4-8-28(26)44(38)56;;/h1-20,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI 键 |
XOMNOKKFFFJVHS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)C=CC(=O)NC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


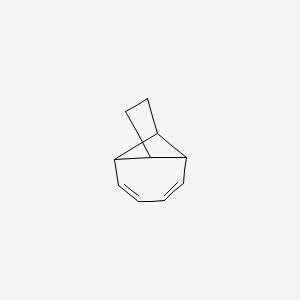
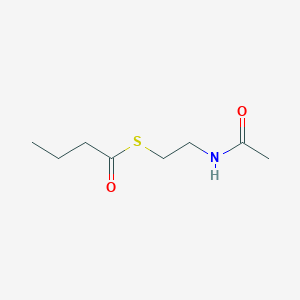
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
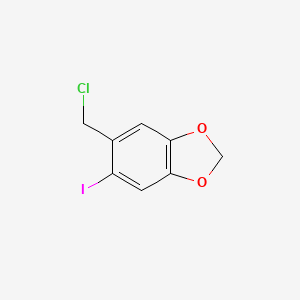
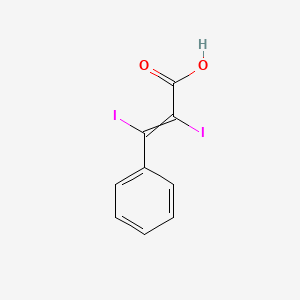
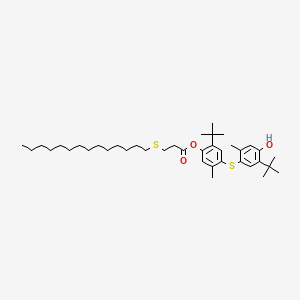
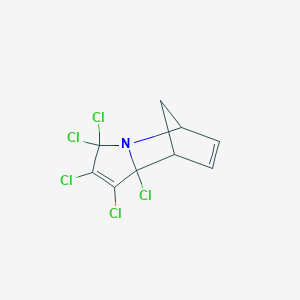
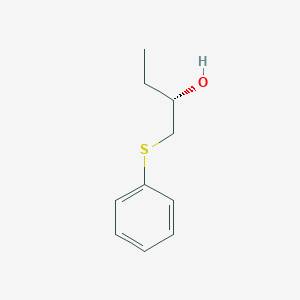
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
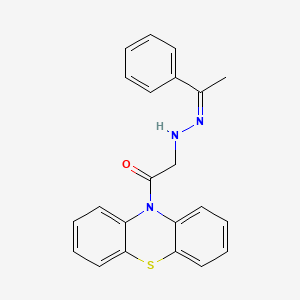
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

